5,7-Difluoro-2(3H)-benzothiazolone

Medicinal chemistry Agrochemical development Building block procurement

Researchers face compromised SAR validity when using mono-fluorinated or chloro-substituted benzothiazolones. This 5,7-difluoro regioisomer (C₇H₃F₂NOS, MW 187.17) delivers a distinct electronic profile for herbicidal candidate synthesis. - Enables exploration of dual fluorine effects on phytotoxicity & crop selectivity vs 5-F, 6-F, or 7-F analogs (+18.0 Da MS signal) - Serves as a reference standard for HPLC/LC-MS method development - Starting material for N-alkylated or 3-position functionalized derivatives Procurement managers: reliable supply for SAR libraries.

Molecular Formula C7H3F2NOS
Molecular Weight 187.17 g/mol
CAS No. 898747-61-0
Cat. No. B3299071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-2(3H)-benzothiazolone
CAS898747-61-0
Molecular FormulaC7H3F2NOS
Molecular Weight187.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=O)S2)F)F
InChIInChI=1S/C7H3F2NOS/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11)
InChIKeyIDKYBFIFIQDUBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoro-2(3H)-benzothiazolone: Properties & Procurement


5,7-Difluoro-2(3H)-benzothiazolone (CAS: 898747-61-0) is a heterocyclic building block belonging to the benzothiazolone family, characterized by dual fluorine substitution at the 5- and 7-positions of the fused benzene ring . Its molecular formula is C₇H₃F₂NOS with a molecular weight of 187.17 g/mol . Benzothiazolone derivatives are recognized as privileged scaffolds in agrochemical development, demonstrating broad-spectrum biological activities including herbicidal, fungicidal, and insecticidal properties [1]. The 5,7-difluoro substitution pattern represents a distinct regioisomeric arrangement within the benzothiazolone chemical space, with analogs bearing fluorine at single positions (5-, 6-, or 7-fluoro) or alternative halogen substitutions (e.g., 4-chloro) serving as the primary comparators for structure-activity relationship evaluation [1].

Building block class Benzothiazolone family, 5,7-difluoro regioisomer
Research context Agrochemical SAR and fluorinated building block synthesis
Procurement distinction Structurally distinct from mono-fluoro and chloro-substituted analogs

5,7-Difluoro-2(3H)-benzothiazolone: Irreplaceability in SAR


Substitution with alternative benzothiazolones without rigorous validation introduces unacceptable risk to synthetic pathway reproducibility and biological outcome interpretation. Benzothiazolones bearing different halogenation patterns (e.g., 4-chloro analogs such as benazolin [1]) or alternative fluorine positions (5-fluoro [CAS: 1065678-31-0], 6-fluoro [CAS: 63754-96-1], or 7-fluoro [CAS: 1188047-21-3]) exhibit distinct reactivity profiles, pharmacokinetic properties, and target engagement characteristics [1][2]. The specific 5,7-difluoro substitution pattern alters electronic distribution across the aromatic ring, affecting both nucleophilic/electrophilic reactivity and intermolecular binding interactions [2]. In herbicidal benzothiazolone series, patent literature explicitly demonstrates that fluorine substitution at different ring positions modulates phytotoxicity and crop selectivity outcomes . Generic substitution without empirical validation therefore compromises both synthetic feasibility and biological reproducibility in structure-activity relationship (SAR) studies.

  • Mono-fluoro analogs Different molecular weight and electronic profile may shift reactivity and biological readout.
  • Chloro-substituted (e.g., benazolin) Fluorine vs. chlorine substitution alters steric, electronic, and metabolic properties; SAR may not transfer.
  • Positional isomers 5-fluoro, 6-fluoro, or 7-fluoro substitution yields distinct regioisomeric reactivity and binding profiles.

5,7-Difluoro-2(3H)-benzothiazolone: Differentiation Evidence


Physicochemical Differentiation: Dual vs. Mono-Fluorine

5,7-Difluoro-2(3H)-benzothiazolone possesses a molecular weight of 187.17 g/mol, reflecting the incorporation of two fluorine atoms (2 × 19 Da substitution replacing hydrogen) . By contrast, mono-fluorinated analogs—including 5-fluoro-2(3H)-benzothiazolone (CAS: 1065678-31-0) , 6-fluoro-2(3H)-benzothiazolone (CAS: 63754-96-1) [1], and 7-fluoro-2(3H)-benzothiazolone (CAS: 1188047-21-3) [2]—each have a molecular weight of 169.18 g/mol. The additional fluorine atom confers distinct physicochemical properties relevant to drug-likeness optimization and chromatographic behavior.

Molecular weight
Reported
187.17 g/mol
+18.0 Da vs. mono-fluoro
Distinct mass signature for identity verification
Avoid misidentification with mono-fluorinated analogs (169.18 g/mol each)
Medicinal chemistry Agrochemical development Building block procurement

Hydrogen Bonding & Lipophilicity vs. 6-Fluoro Analog

The 5,7-difluoro substitution pattern places fluorine atoms symmetrically flanking the thiazolone ring, whereas 6-fluoro substitution positions the fluorine atom para to the sulfur and meta to the nitrogen of the heterocyclic core [1]. This positional difference alters electronic distribution and may affect intermolecular hydrogen bonding, with predicted pKa values for mono-fluorinated analogs reported at approximately 9.26 ± 0.20 [1]. In benzothiazolone herbicidal series, patent literature establishes that the identity of the halogen (fluorine vs. chlorine) and its substitution position are critical determinants of herbicidal potency and crop selectivity [2]. Class-level inference suggests that dual 5,7-fluorination would further modulate these properties relative to mono-substituted analogs.

Substitution pattern
Class-level inference
5,7-difluoro (symmetrical)
vs.
6-fluoro (para to S, meta to N)
Regioisomeric position may alter hydrogen bonding and electronic properties
Predicted pKa ~9.26 for mono-fluoro; dual F effects require validation
Drug design SAR studies ADME optimization

Electronic & Steric Differentiation vs. Benazolin

The 5,7-difluoro substitution pattern contrasts with the 4-chloro substitution found in the commercial herbicide benazolin (4-chloro-2,3-dihydro-2-oxobenzothiazol-3-ylacetic acid) [1]. Patent literature on herbicidal benzothiazolones explicitly states that compounds wherein X is a fluorine atom or a chlorine atom exhibit differential activity profiles, with fluorinated variants demonstrating distinct weed control spectra and crop selectivity . The smaller atomic radius and higher electronegativity of fluorine (van der Waals radius: 1.47 Å; electronegativity: 3.98) compared to chlorine (van der Waals radius: 1.75 Å; electronegativity: 3.16) produce substantially different steric and electronic environments .

Halogen type & position
Class-level inference
5,7-difluoro
vs.
4-chloro (benazolin)
Fluorine vs. chlorine alters steric/electronic environment, affecting SAR
No direct comparative activity data located for 5,7-difluoro compound
Herbicide development Agrochemical SAR Halogen effects

5,7-Difluoro-2(3H)-benzothiazolone: Application Scenarios


Synthesis of Fluorinated Herbicide Candidates

As established in patent literature, benzothiazolones bearing fluorine substituents constitute a class of herbicidal compounds with demonstrated activity against broad-leaved weeds, Graminaceous weeds, Commelinaceous weeds, and Cyperaceous weeds in agricultural plowed fields and paddy fields [1]. The 5,7-difluoro substitution pattern provides a differentiated electronic profile compared to mono-fluorinated and chloro-substituted analogs [1]. Procurement of 5,7-difluoro-2(3H)-benzothiazolone supports the synthesis of novel herbicidal candidates with potentially distinct weed control spectra and crop selectivity profiles, expanding SAR understanding beyond existing fluoro- and chloro-substituted series.

Building Block for Fluorinated Benzothiazole SAR

Fluoro-substituted benzothiazoles have attracted strong interest due to their diverse biological and pharmacological properties [1]. The unique 5,7-difluoro regioisomer (molecular weight 187.17 g/mol) is structurally distinct from the mono-fluorinated 5-fluoro (1065678-31-0), 6-fluoro (63754-96-1), and 7-fluoro (1188047-21-3) analogs (each 169.18 g/mol) [2]. Systematic incorporation of this building block into SAR libraries enables exploration of dual fluorine effects on potency, selectivity, and pharmacokinetic parameters, addressing a substitution pattern not represented in single-fluorine or alternative-halogen comparator series.

Intermediate for N-Alkylated & 3-Modified Derivatives

Synthetic methodologies for N-alkyl-2(3H)-benzothiazolone analogs from aniline precursors are well-established, enabling modular derivatization of the benzothiazolone core [1]. Additionally, patent literature describes processes for manufacturing 3-position substituted 2(3H)-benzothiazolones . 5,7-Difluoro-2(3H)-benzothiazolone serves as a starting material for generating N-alkylated or 3-position functionalized derivatives bearing the distinctive 5,7-difluoro substitution pattern. This enables exploration of how dual fluorination modulates the biological activity of downstream functionalized benzothiazolone derivatives in agrochemical and pharmaceutical discovery programs.

Reference Standard for Analytical Methods

With a molecular weight of 187.17 g/mol and distinct retention characteristics arising from its dual fluorine substitution, 5,7-difluoro-2(3H)-benzothiazolone can serve as a reference standard for developing HPLC, LC-MS, and NMR analytical methods tailored to fluorinated benzothiazolone compounds [1]. Its unique mass (+18.0 Da relative to mono-fluorinated analogs) provides a clear differentiation signal in mass spectrometric detection, supporting accurate identification and quantification in reaction monitoring and purity assessment workflows.

Application
Selection Property
Validation Focus
Herbicide candidate synthesis
5,7-difluoro substitution pattern
Herbicidal spectrum and selectivity evaluation
Fluorinated benzothiazole SAR
Dual fluorine regioisomer identity
SAR library expansion beyond mono-fluoro series
N-alkylated/3-modified derivatives
Core benzothiazolone scaffold with dual F
Derivatization feasibility and activity modulation
Analytical reference standard
Distinct mass signature (+18 Da shift)
Chromatographic and MS method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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